4-[(5-Bromopyridin-2-YL)oxy]benzoic acid
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Overview
Description
4-[(5-Bromopyridin-2-YL)oxy]benzoic acid is an organic compound with the molecular formula C12H8BrNO3 and a molecular weight of 294.1 g/mol . This compound is known for its unique structure, which includes a bromopyridinyl group attached to a benzoic acid moiety via an oxygen atom. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 4-[(5-Bromopyridin-2-YL)oxy]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromopyridine-2-ol and 4-hydroxybenzoic acid.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF).
Chemical Reactions Analysis
4-[(5-Bromopyridin-2-YL)oxy]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridinyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts.
Common reagents used in these reactions include bases like potassium carbonate, acids like sulfuric acid, and solvents like DMF and ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(5-Bromopyridin-2-YL)oxy]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(5-Bromopyridin-2-YL)oxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridinyl group can form hydrogen bonds and hydrophobic interactions with target proteins, while the benzoic acid moiety can participate in electrostatic interactions. These interactions can modulate the activity of the target proteins and pathways involved .
Comparison with Similar Compounds
4-[(5-Bromopyridin-2-YL)oxy]benzoic acid can be compared with other similar compounds, such as:
4-((5-Chloropyridin-2-yl)oxy)benzoic acid: Similar structure but with a chlorine atom instead of bromine.
4-((5-Fluoropyridin-2-yl)oxy)benzoic acid: Similar structure but with a fluorine atom instead of bromine.
4-((5-Iodopyridin-2-yl)oxy)benzoic acid: Similar structure but with an iodine atom instead of bromine.
The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
4-(5-bromopyridin-2-yl)oxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO3/c13-9-3-6-11(14-7-9)17-10-4-1-8(2-5-10)12(15)16/h1-7H,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGQOULELPJGEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=NC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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